

An In-Depth Technical Guide to Cianopramine and its Active Metabolite, Desmethylcianopramine

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Compound of Interest		
Compound Name:	Cianopramine	
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Abstract

Cianopramine (Ro 11-2465), a tricyclic antidepressant, and its principal active metabolite, desmethyl**cianopramine** (Ro 12-5419), have been subjects of pharmacological interest due to their interactions with monoamine reuptake systems. This technical guide provides a comprehensive overview of the core pharmacological and neurochemical properties of these compounds. It includes a detailed summary of their binding affinities and inhibitory concentrations at the serotonin and norepinephrine transporters, a review of relevant experimental protocols for their study, and a discussion of their metabolic pathway and mechanism of action, supported by visualizations of key processes. This document is intended to serve as a resource for researchers and professionals in the field of drug development and neuroscience.

Introduction

Cianopramine, also known as 3-cyanoimipramine, is a derivative of the tricyclic antidepressant imipramine.[1] It has been identified as a potent and selective inhibitor of serotonin (5-HT) uptake.[2] Like other tricyclic antidepressants, **cianopramine** undergoes N-demethylation in the body to form its active metabolite, desmethyl**cianopramine**.[3] Understanding the distinct pharmacological profiles of both the parent drug and its metabolite is crucial for a complete



comprehension of its overall therapeutic and side-effect profile. This guide will delve into the quantitative data available for both compounds, outline the experimental methodologies used for their characterization, and illustrate the key pathways involved in their action and metabolism.

Pharmacological Profile: Data Presentation

The primary mechanism of action for **cianopramine** and desmethyl**cianopramine** involves the inhibition of monoamine reuptake, particularly at the serotonin transporter (SERT) and the norepinephrine transporter (NET). The available quantitative data for these interactions are summarized below.

Compound	Transporter	Assay Type	Value	Reference
Cianopramine (Ro 11-2465)	SERT	5-HT Uptake Inhibition (in vitro)	Potent and Selective Inhibitor	[4]
Postsynaptic 5- HT Receptors	Serotonin- induced contractions (rat stomach fundus strip)	IC50: 5 x 10-5 M	[5]	
Desmethylcianop ramine (Ro 12- 5419)	SERT	5-HT Uptake Inhibition (in vivo)	Considerably weaker than Cianopramine	[4]
NET	Noradrenaline Displacement (in vivo)	Active Antagonist	[4]	

Note: Specific in vitro Ki or IC50 values for monoamine transporters are not readily available in the reviewed literature; the characterization is primarily qualitative or based on in vivo models.

Mechanism of Action and Signaling Pathways



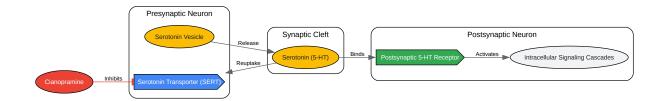




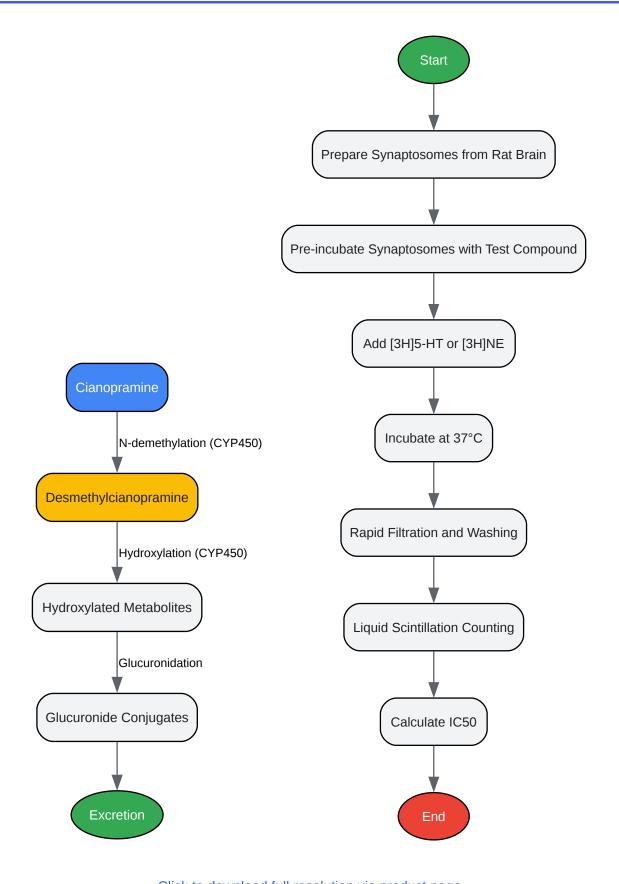
Cianopramine exerts its primary effect by blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron. This action is achieved through high-affinity binding to the serotonin transporter (SERT), which increases the concentration and duration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission.[6] Desmethylcianopramine, while a weaker inhibitor of serotonin reuptake, also demonstrates activity at the norepinephrine transporter (NET), suggesting a broader, dual-monoaminergic action for the metabolite.[4] Additionally, cianopramine has been shown to possess weak antagonistic properties at postsynaptic serotonin receptors.[5]

The downstream signaling pathways affected by the inhibition of serotonin reuptake are complex and involve long-term neuroadaptive changes. Initially, the increased synaptic serotonin leads to the activation of various postsynaptic 5-HT receptors. Chronic administration is associated with the desensitization of presynaptic 5-HT1A autoreceptors, which further enhances serotonin release.[7] The sustained increase in serotonergic signaling is believed to mediate the therapeutic antidepressant effects through the modulation of intracellular signaling cascades, gene expression, and neuroplasticity.[6]









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